molecular formula C12H23N B14446963 N,N-Diethyl-6-methylhept-1-yn-1-amine CAS No. 78258-57-8

N,N-Diethyl-6-methylhept-1-yn-1-amine

Cat. No.: B14446963
CAS No.: 78258-57-8
M. Wt: 181.32 g/mol
InChI Key: UYSPBWNVHSNADT-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-methylhept-1-yn-1-amine is a tertiary amine with a unique structure that includes a triple bond between the first and second carbon atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-methylhept-1-yn-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 6-methylhept-1-yne with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic attack by the amine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-methylhept-1-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Diethyl-6-methylhept-1-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-methylhept-1-yn-1-amine involves its interaction with specific molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-6-methylhept-1-yn-1-amine is unique due to its triple bond and specific alkyl groups attached to the nitrogen atom. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar amines .

Properties

CAS No.

78258-57-8

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N,N-diethyl-6-methylhept-1-yn-1-amine

InChI

InChI=1S/C12H23N/c1-5-13(6-2)11-9-7-8-10-12(3)4/h12H,5-8,10H2,1-4H3

InChI Key

UYSPBWNVHSNADT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CCCCC(C)C

Origin of Product

United States

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